silane CAS No. 66535-70-4](/img/structure/B14479404.png)
[(1,3-Diphenoxypropan-2-yl)oxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Diphenoxypropan-2-yl)oxysilane is an organosilicon compound characterized by the presence of a silane group bonded to a 1,3-diphenoxypropan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Diphenoxypropan-2-yl)oxysilane typically involves the reaction of 1,3-diphenoxypropan-2-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
1,3-Diphenoxypropan-2-ol+Trimethylchlorosilane→(1,3-Diphenoxypropan-2-yl)oxysilane+HCl
Industrial Production Methods
In an industrial setting, the production of (1,3-Diphenoxypropan-2-yl)oxysilane may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(1,3-Diphenoxypropan-2-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane hydrides.
Substitution: The silane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides and amines are employed under basic conditions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane hydrides.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
(1,3-Diphenoxypropan-2-yl)oxysilane has several applications in scientific research:
Biology: Investigated for its potential as a protective group in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug delivery systems due to its ability to modify the solubility and stability of pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism by which (1,3-Diphenoxypropan-2-yl)oxysilane exerts its effects involves the interaction of the silane group with various molecular targets. The silane group can undergo hydrolysis to form silanols, which can further react with other functional groups. This reactivity is exploited in organic synthesis and materials science to create complex molecular architectures.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl chloride: A commonly used silane reagent in organic synthesis.
Dimethylphenylsilane: Another organosilicon compound with different reactivity due to the presence of a phenyl group.
Trimethylsilyl trifluoromethanesulfonate: Known for its use in silylation reactions.
Uniqueness
(1,3-Diphenoxypropan-2-yl)oxysilane is unique due to the presence of the 1,3-diphenoxypropan-2-yl moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective reactivity and stability.
Properties
CAS No. |
66535-70-4 |
|---|---|
Molecular Formula |
C18H24O3Si |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
1,3-diphenoxypropan-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C18H24O3Si/c1-22(2,3)21-18(14-19-16-10-6-4-7-11-16)15-20-17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3 |
InChI Key |
YDEAPGBPBICYFP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(COC1=CC=CC=C1)COC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


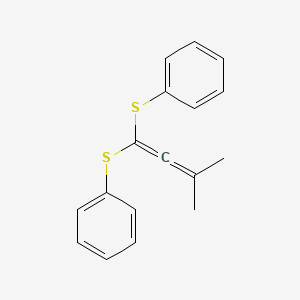
silane](/img/structure/B14479328.png)
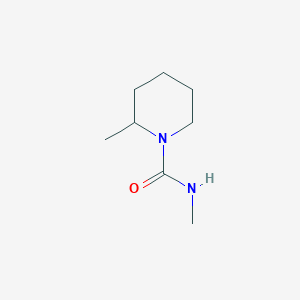
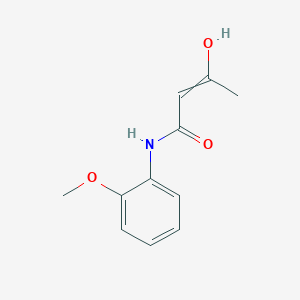
![3-Nitro-4-{4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anilino}benzoic acid](/img/structure/B14479352.png)
![Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B14479360.png)
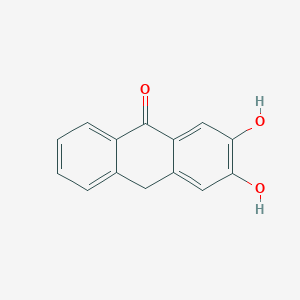
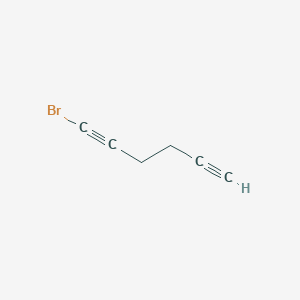
![N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide](/img/structure/B14479386.png)


![5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline](/img/structure/B14479399.png)
![3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one](/img/structure/B14479405.png)

